molecular formula C26H22N2O4S2 B11565907 2-(2-methylphenoxy)-N-[3-(phenylsulfonyl)-5-(pyridin-2-ylsulfanyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[3-(phenylsulfonyl)-5-(pyridin-2-ylsulfanyl)phenyl]acetamide

Katalognummer: B11565907
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: ZMPLDUSFMXIMPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a combination of benzenesulfonyl, pyridinylsulfanyl, and phenoxyacetamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Benzenesulfonyl Intermediate: This involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Coupling with Pyridinylsulfanyl Intermediate: The benzenesulfonyl chloride is then reacted with a pyridinylsulfanyl compound under basic conditions to form the desired intermediate.

    Final Coupling with Phenoxyacetamide: The intermediate is then coupled with 2-(2-methylphenoxy)acetamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with similar structural features.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Heparinoid: Compounds with structures similar to heparin, used for their anticoagulant properties.

Uniqueness

N-[3-(BENZENESULFONYL)-5-(PYRIDIN-2-YLSULFANYL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C26H22N2O4S2

Molekulargewicht

490.6 g/mol

IUPAC-Name

N-[3-(benzenesulfonyl)-5-pyridin-2-ylsulfanylphenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C26H22N2O4S2/c1-19-9-5-6-12-24(19)32-18-25(29)28-20-15-21(33-26-13-7-8-14-27-26)17-23(16-20)34(30,31)22-10-3-2-4-11-22/h2-17H,18H2,1H3,(H,28,29)

InChI-Schlüssel

ZMPLDUSFMXIMPC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.